Hypothemycin

Übersicht

Beschreibung

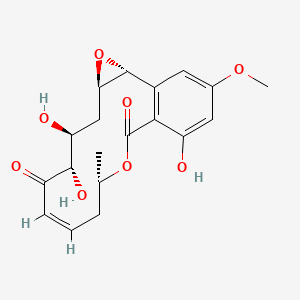

Hypothemycin is a fungal natural product belonging to the class of resorcylic acid lactones. It is known for its potent biological activities, particularly its ability to inhibit protein kinases. This compound has garnered significant interest due to its potential therapeutic applications, especially in the treatment of parasitic diseases such as African trypanosomiasis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hypothemycin can be synthesized through various synthetic routes. One common method involves the use of polyketide synthase pathways in fungi.

Industrial Production Methods: Industrial production of this compound often relies on fermentation processes using fungal strains that naturally produce the compound. Optimization of fermentation conditions, such as pH, temperature, and nutrient availability, is crucial to maximize yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hypothemycin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Einführung von Hydroxylgruppen an bestimmten Positionen.

Reduktion: Reduktion von Carbonylgruppen zu Hydroxylgruppen.

Substitution: Substitutionsreaktionen unter Beteiligung der Methoxygruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Bedingungen unter Verwendung von Nukleophilen wie Aminen oder Thiolen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte und methoxylierte Derivate von this compound, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Hypothemycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug zur Untersuchung der Proteinkinasehemmung und zur Entwicklung von Kinaseinhibitoren eingesetzt.

Biologie: Wird auf seine Rolle bei der Hemmung des Wachstums parasitärer Organismen wie Trypanosoma brucei untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von parasitären Krankheiten und bestimmten Krebsarten untersucht.

Industrie: Wird bei der Entwicklung von Antimykotika und anderen bioaktiven Verbindungen eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch kovalente Bindung an das aktive Zentrum von Proteinkinasen, wodurch deren Aktivität gehemmt wird. Die Verbindung zielt speziell auf Kinasen mit einem Cysteinrest ab, der dem katalytischen Aspartat-Glycin-Motiv vorausgeht. Diese Hemmung stört wichtige Signalwege, was zum Tod von parasitären Organismen und Krebszellen führt .

Ähnliche Verbindungen:

Aigialomycin A: Ein weiteres Resorcylsäurelacton mit ähnlichen kinasehemmenden Eigenschaften.

Zeamine: Verbindungen mit antimykotischen und zytotoxischen Aktivitäten.

Isoliquiritin: Eine Verbindung mit antimykotischen Eigenschaften

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Zielsetzung von Kinasen mit einem Cysteinrest, der dem katalytischen Aspartat-Glycin-Motiv vorausgeht. Diese Spezifität macht es zu einem wertvollen Werkzeug zur Untersuchung der Kinasehemmung und zur Entwicklung gezielter Therapien .

Wirkmechanismus

Hypothemycin exerts its effects by covalently binding to the active site of protein kinases, thereby inhibiting their activity. The compound specifically targets kinases with a cysteine residue preceding the catalytic aspartate-glycine motif. This inhibition disrupts key signaling pathways, leading to the death of parasitic organisms and cancer cells .

Vergleich Mit ähnlichen Verbindungen

Aigialomycin A: Another resorcylic acid lactone with similar kinase inhibitory properties.

Zeamines: Compounds with antifungal and cytotoxic activities.

Isoliquiritin: A compound with antifungal properties

Uniqueness: Hypothemycin is unique due to its specific targeting of kinases with a cysteine residue preceding the catalytic aspartate-glycine motif. This specificity makes it a valuable tool for studying kinase inhibition and developing targeted therapies .

Eigenschaften

IUPAC Name |

(2R,4R,6S,7S,9Z,12S)-6,7,16-trihydroxy-18-methoxy-12-methyl-3,13-dioxatricyclo[13.4.0.02,4]nonadeca-1(15),9,16,18-tetraene-8,14-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O8/c1-9-4-3-5-12(20)17(23)14(22)8-15-18(27-15)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h3,5-7,9,14-15,17-18,21-23H,4,8H2,1-2H3/b5-3-/t9-,14-,15+,17+,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNQAUBBJYCSMY-KNTMUCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(=O)C(C(CC2C(O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C/C=C\C(=O)[C@H]([C@H](C[C@@H]2[C@H](O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017784 | |

| Record name | Hypothemycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76958-67-3 | |

| Record name | Hypothemycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hypothemycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.